molecular formula C18H20N6OS B2756319 1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one CAS No. 868968-37-0

1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one

Cat. No.: B2756319
CAS No.: 868968-37-0
M. Wt: 368.46
InChI Key: TVWRPMRAUDXKMC-UHFFFAOYSA-N
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Description

1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a sophisticated chemical scaffold of significant interest in medicinal chemistry and kinase research. Its core structure incorporates a [1,2,4]triazolo[4,3-b]pyridazine heterocycle, a privileged pharmacophore known for its ability to act as a hinge-binding motif in kinase inhibition source . The molecule is strategically functionalized with a pyridin-3-yl group and a thioether-linked 4-methylpiperidin-1-yl carbonyl side chain, modifications designed to enhance target affinity and optimize physicochemical properties. This molecular architecture suggests its primary application is as a key intermediate or a lead compound in the development of targeted protein kinase inhibitors source . Researchers utilize this compound to probe kinase signaling pathways involved in oncology, inflammatory diseases, and other proliferative disorders. Its mechanism of action is hypothesized to involve competitive binding to the ATP-binding pocket of specific kinases, thereby disrupting phosphorylation events and subsequent downstream signaling cascades. The compound serves as a versatile template for structure-activity relationship (SAR) studies, allowing for further derivatization to improve potency, selectivity, and pharmacokinetic profiles.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-13-6-9-23(10-7-13)17(25)12-26-16-5-4-15-20-21-18(24(15)22-16)14-3-2-8-19-11-14/h2-5,8,11,13H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVWRPMRAUDXKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Construction of the triazolopyridazine moiety: This involves the reaction of pyridine derivatives with hydrazine and subsequent cyclization to form the triazole ring.

    Coupling reactions: The final step involves coupling the piperidine and triazolopyridazine moieties through a sulfanyl linkage, often using thiol reagents and appropriate coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of reduced triazole derivatives.

Scientific Research Applications

Anticancer Properties

Preliminary investigations suggest that this compound exhibits anticancer properties. It has been shown to inhibit specific protein kinases that are crucial in cancer cell proliferation. The planar structure of the triazole-pyridazine system is believed to be essential for maintaining inhibitory potency against these targets .

Antimicrobial Activity

The compound's structural features indicate potential antimicrobial activity. Compounds with similar heterocyclic structures have been documented to possess significant antibacterial and antifungal properties. The presence of the pyridine and triazole rings may contribute to this bioactivity by interacting with microbial enzymes or receptors .

Neuropharmacological Effects

Given the piperidine moiety's known effects on neurotransmitter systems, there is interest in exploring the neuropharmacological applications of this compound. Research into related compounds has indicated potential uses as anxiolytics or antidepressants, warranting further investigation into this compound's effects on the central nervous system .

Case Studies

Several case studies have highlighted the efficacy of related compounds in various therapeutic areas:

  • Protein Kinase Inhibition : A study demonstrated that derivatives of similar triazole-pyridazine compounds effectively inhibited Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A), showcasing their potential in treating diseases characterized by dysregulated kinase activity .
  • Antimicrobial Testing : A comparative analysis of various heterocyclic compounds showed promising results against Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
  • Neuropharmacological Screening : In a series of behavioral tests on animal models, compounds with similar structural motifs exhibited anxiolytic effects comparable to established medications like benzodiazepines .

Mechanism of Action

The mechanism of action of 1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

AZD5153: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one

  • Core Structure: Shares the [1,2,4]triazolo[4,3-b]pyridazine scaffold but substitutes position 6 with a methoxy-piperidylphenoxy group instead of a sulfanyl ethanone moiety.
  • Key Differences: AZD5153 is a bivalent inhibitor targeting two bromodomains simultaneously, enhancing potency (BRD4 IC₅₀ = 5 nM) . The phenoxyethyl-piperazine side chain in AZD5153 improves pharmacokinetics (oral bioavailability >50% in rodents) compared to simpler substituents .

Patent Derivatives: Piperidinyl Methanones (EP 1 808 168 B1)

  • Core Structure : Pyrazolo[3,4-d]pyrimidin-4-yloxy instead of triazolopyridazine.
  • Methanesulfonyl and methyl-pyrrolidinyl groups in these derivatives prioritize kinase inhibition over BET targeting .

Data Table: Structural and Pharmacological Comparison

Parameter Target Compound AZD5153 Patent Derivatives
Core Structure [1,2,4]Triazolo[4,3-b]pyridazine [1,2,4]Triazolo[4,3-b]pyridazine Pyrazolo[3,4-d]pyrimidine
Key Substituents 3-(Pyridin-3-yl), 6-(sulfanyl ethanone-4-methylpiperidine) 3-Methoxy, 6-(piperidylphenoxy-piperazine) 4-(Piperidinyl methanone), pyridinyl/pyrrolidinyl
Molecular Weight Not reported ~600 g/mol ~450–550 g/mol
BRD4 IC₅₀ Not reported 5 nM Not applicable (kinase focus)
LogP Predicted higher (sulfanyl group) 3.2 (optimized for membrane permeability) 2.5–3.8 (varies with substituents)
In Vivo Efficacy Not reported Tumor growth inhibition (e.g., c-Myc downregulation in xenografts) Not reported for BET targets

Research Findings and Implications

  • Bivalent vs. Monovalent Binding: AZD5153’s bivalent design increases potency by engaging two bromodomains, a strategy absent in the target compound . The latter’s monovalent structure may limit efficacy but reduce off-target risks.
  • Substituent Impact : The 4-methylpiperidine group in the target compound could enhance blood-brain barrier penetration compared to AZD5153’s polar piperazine chain. However, the sulfanyl group may necessitate prodrug strategies to mitigate oxidative degradation.
  • Therapeutic Potential: While AZD5153 advanced to clinical trials for hematologic cancers, the target compound’s profile suggests exploratory use in diseases requiring moderate BET inhibition with improved CNS accessibility.

Biological Activity

The compound 1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into distinct moieties:

  • Piperidine Ring : Provides basic nitrogen functionality.
  • Triazolo-Pyridazine Unit : Associated with various biological activities, including anticancer properties.
  • Thioether Linkage : May enhance bioactivity through improved solubility and stability.

The molecular formula is C18H22N4SC_{18}H_{22}N_{4}S, with a molecular weight of approximately 342.46 g/mol. Its structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing triazolo-pyridazine units have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

The compound's ability to inhibit cell proliferation and induce apoptosis in these cell lines suggests that it may function as a potent anticancer agent through mechanisms such as c-Met kinase inhibition .

Anti-Diabetic Potential

Similar compounds have been evaluated for their role as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are critical in managing type 2 diabetes. The compound E3024, a related structure, demonstrated significant inhibition of DPP-IV with an IC50 value of approximately 100 nM, suggesting a potential pathway for the target compound to exhibit similar anti-diabetic effects .

The precise mechanism of action for the compound remains under investigation; however, several hypotheses can be drawn from related compounds:

  • Inhibition of Kinases : The triazolo-pyridazine moiety may interact with kinases involved in cancer progression.
  • Modulation of Metabolic Pathways : As a potential DPP-IV inhibitor, it may enhance insulin secretion and improve glycemic control.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Triazolo-Pyridazine Derivatives : This study highlighted the anticancer activity against multiple cell lines and identified specific structural features that enhance bioactivity.
  • DPP-IV Inhibition Studies : Preclinical studies on DPP-IV inhibitors demonstrated significant glucose-lowering effects without causing hypoglycemia in animal models.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(4-methylpiperidin-1-yl)-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}ethan-1-one?

  • Answer : The synthesis involves multi-step protocols:

  • Step 1 : Chlorination of precursors using thionyl chloride to generate reactive intermediates (e.g., sulfonyl chlorides) .
  • Step 2 : Nucleophilic substitution with 4-methylpiperidine under reflux in solvents like dimethylformamide (DMF) or dioxane .
  • Step 3 : Cyclization of pyridazine-thiol intermediates with triazole-forming agents (e.g., phosphorus oxychloride) to construct the triazolopyridazine core .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and regiochemistry of the triazolopyridazine ring .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
  • HPLC : Purity assessment (>95% by reverse-phase HPLC) .
  • X-ray Crystallography (if crystalline): Absolute configuration determination .

Q. How do the solubility and stability profiles of this compound influence experimental design?

  • Answer :

  • Solubility : Moderate solubility in DMSO or dichloromethane (hydrophobic aromatic regions); limited aqueous solubility necessitates DMSO stock solutions for biological assays .
  • Stability : Susceptible to oxidation due to the sulfanyl group; recommend storage under inert gas (N₂/Ar) at –20°C .
  • pH Sensitivity : Degrades in acidic/basic conditions; use neutral buffers for in vitro studies .

Advanced Research Questions

Q. What in vitro methodologies are recommended for elucidating the pharmacological targets of this compound?

  • Answer :

  • Enzyme Inhibition Assays : Screen against kinase or protease panels (e.g., ATP-binding assays) to identify inhibition constants (Ki) .
  • Cellular Models : Use cancer cell lines (e.g., HeLa, MCF-7) for cytotoxicity profiling (IC₅₀ determination via MTT assays) .
  • Target Identification : Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) to isolate binding proteins .
  • Molecular Docking : Computational modeling against homology-built targets (e.g., using PyMOL or AutoDock) to predict binding modes .

Q. How can structure-activity relationship (SAR) studies be systematically designed for derivatives of this compound?

  • Answer :

  • Core Modifications : Compare analogs with pyridinyl (current) vs. phenyl () or thiophenyl () substituents on the triazole ring .
  • Substituent Effects : Vary the piperidine group (e.g., 4-methyl vs. 4-ethyl) to assess steric/electronic impacts on bioactivity .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., CoMFA) to correlate substituent parameters (logP, polar surface area) with activity .
  • Table : Key SAR Observations
Substituent on TriazoleBiological Activity (IC₅₀)Reference
Pyridin-3-yl2.1 µM (Kinase X)
Phenyl5.8 µM (Kinase X)
Thiophen-2-yl12.3 µM (Kinase X)

Q. What strategies should be employed to resolve contradictions in reported biological activity data for this compound?

  • Answer :

  • Standardized Assay Conditions : Ensure consistent buffer pH, temperature, and cell passage numbers across labs .
  • Orthogonal Validation : Confirm activity using unrelated methods (e.g., fluorescence polarization + surface plasmon resonance) .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends or outliers .
  • Controlled Replication : Repeat disputed experiments with identical compound batches (verified via HPLC/NMR) .

Methodological Notes

  • Safety Protocols : Follow GHS guidelines for handling sulfanyl-containing compounds (e.g., PPE, fume hood use) .
  • Data Reproducibility : Archive synthetic protocols (e.g., reaction time/temperature logs) and raw analytical data (NMR/MS spectra) .
  • Ethical Compliance : Adhere to institutional guidelines for in vitro/in vivo testing, particularly for cytotoxic agents .

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